FzM1.8

Allosteric modulation Functional switch Structure-activity relationship

FzM1.8 (CAS 2204290-85-5) is a synthetic small-molecule allosteric agonist of the Frizzled-4 (FZD4) receptor, a class F G protein-coupled receptor (GPCR) central to WNT signaling. It is a structural derivative of FzM1, a negative allosteric modulator (NAM), wherein the replacement of a thiophene with a carboxylic acid moiety induces a functional switch, converting the molecule into an agonist.

Molecular Formula C18H14N2O4
Molecular Weight 322.3 g/mol
Cat. No. B15542956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFzM1.8
Molecular FormulaC18H14N2O4
Molecular Weight322.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H14N2O4/c21-16-9-13(17(22)23)8-15(10-16)20-18(24)19-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,21H,(H,22,23)(H2,19,20,24)
InChIKeyXGNNCRZDDAJBFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

FzM1.8: Allosteric FZD4 Agonist for Ligand-Independent WNT/β-Catenin Activation and Stemness Preservation


FzM1.8 (CAS 2204290-85-5) is a synthetic small-molecule allosteric agonist of the Frizzled-4 (FZD4) receptor, a class F G protein-coupled receptor (GPCR) central to WNT signaling. It is a structural derivative of FzM1, a negative allosteric modulator (NAM), wherein the replacement of a thiophene with a carboxylic acid moiety induces a functional switch, converting the molecule into an agonist [1]. FzM1.8 activates the WNT/β-catenin pathway (pEC50 = 6.4) independently of any WNT ligand, a property that distinguishes it from most FZD4-targeting agents [2].

Why FzM1.8 Cannot Be Substituted with Generic FZD4 Modulators or WNT Pathway Agonists


The Frizzled receptor family exhibits complex pharmacology, with distinct agonists and antagonists binding to different allosteric sites and engaging divergent signaling pathways [1]. Direct substitution of FzM1.8 with other FZD4 ligands, such as its parent compound FzM1 (a NAM with an inhibitory pEC50 of ~5.74) or the FZD6 partial agonist SAG1.3, is scientifically invalid. These compounds produce opposing or off-target functional outcomes. Furthermore, most WNT pathway activators, including the SMO agonist purmorphamine, require ligand-dependent mechanisms or act on distinct receptors, precluding their use in experiments designed to interrogate ligand-independent, FZD4-specific, PI3K-biased signaling [2] . The unique allosteric switch and functional bias of FzM1.8 are structure-dependent and cannot be assumed for any other compound.

FzM1.8 Quantitative Differentiation Evidence: Direct Comparisons with FzM1 and Other FZD Modulators


Functional Switch from Negative Allosteric Modulator (FzM1) to Agonist (FzM1.8)

FzM1.8 is derived from FzM1, a negative allosteric modulator (NAM) of FZD4. A single chemical modification—replacement of the thiophene group in FzM1 with a carboxylic acid moiety in FzM1.8—induces a complete functional reversal, switching the molecule from an inhibitor to an agonist of WNT signaling [1]. This demonstrates a binary functional outcome based on a targeted structural change, providing a powerful tool for studying allosteric regulation.

Allosteric modulation Functional switch Structure-activity relationship

Ligand-Independent Activation of FZD4 vs. Ligand-Dependent Agonists

Unlike endogenous WNT ligands or bivalent antibodies that require receptor complex assembly, FzM1.8 activates FZD4 and promotes TCF/LEF transcriptional activity in the complete absence of any WNT ligand [1]. In contrast, most FZD agonists (e.g., bivalent/tetravalent antibodies) function by inducing FZD-LRP5/6 heterodimerization [2]. FzM1.8's ligand-independent mechanism allows for the study of FZD4 activation in isolation.

Ligand independence FZD4 WNT signaling

Biased Signaling Toward PI3K Axis vs. Canonical or SMO-Mediated Pathways

FzM1.8 does not simply activate the canonical WNT/β-catenin pathway; it biases FZD4 signaling toward a noncanonical route involving PI3K [1]. Mechanistically, FzM1.8 binding stabilizes FZD4, increasing its affinity for heterotrimeric G proteins and stimulating release of the Gβγ subunit, which activates PI3K [2]. This is in contrast to other Frizzled activators like SAG1.3 (a partial FZD6 agonist) or purmorphamine (an SMO agonist), which primarily engage distinct pathways .

Biased signaling PI3K pathway FZD4

Preservation of Stemness and Promotion of Proliferation in Cancer Cells

In colon cancer cells, activation of the FZD4/PI3K axis by FzM1.8 specifically preserves stemness and promotes the proliferation of undifferentiated cells [1]. This functional outcome is a direct consequence of the biased signaling described above and is not observed with FzM1, which inhibits the pathway . This phenotype is a key differentiator for researchers studying cancer stem cell biology.

Stemness Cancer stem cells Colon cancer

Direct Interaction with FZD4 Transmembrane Domain vs. CRD-Binding Modulators

FzM1.8, along with SAG1.3 and purmorphamine, is distinguished by its mechanism of action: direct interaction with the transmembrane domain of FZDs [1]. This contrasts sharply with the majority of FZD inhibitors (e.g., small molecules, antibodies) which function by binding to the cysteine-rich domain (CRD) to block WNT signaling [1]. This difference in binding site underpins the unique allosteric agonism of FzM1.8.

Allosteric binding site Transmembrane domain GPCR

FzM1.8: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


Dissecting FZD4 Allosteric Control Using a Matched Agonist/Antagonist Pair

Researchers investigating the allosteric regulation of Frizzled-4 can use FzM1.8 alongside FzM1. The pair, which differ by a single functional group, exhibit opposing functional outcomes (agonist vs. NAM) [1]. This allows for precise, comparative studies of receptor conformation, G-protein coupling, and downstream signaling dynamics controlled by the same allosteric pocket. No other matched pair exists for FZD4.

Investigating Ligand-Independent FZD4/PI3K/β-Catenin Signaling in Cancer Stem Cells

To study the role of the noncanonical FZD4/PI3K axis in maintaining cancer stem cell populations, FzM1.8 is the only known small molecule that activates this specific pathway without the confounding influence of endogenous WNT ligands . Its ability to preserve stemness and promote proliferation in colon cancer cells makes it invaluable for target validation and mechanistic studies in oncology .

Developing Screens for Transmembrane Domain-Targeted FZD Modulators

Given that most FZD-targeted therapies focus on the extracellular CRD, the transmembrane domain represents an underexplored allosteric site [2]. FzM1.8 serves as an essential positive control and tool compound for high-throughput screening campaigns aimed at identifying novel small molecules that bind to the FZD transmembrane domain and bias signaling in a similar ligand-independent manner [1].

Elucidating the Functional Role of FZD4 in Stem Cell Maintenance and Differentiation

In stem cell biology, where WNT signaling is paramount, FzM1.8 provides a unique reagent to selectively activate FZD4 and study its specific contribution to self-renewal and lineage commitment. Its ligand-independent activity and biased signaling profile allow for the isolation of FZD4's specific role, decoupled from broader WNT pathway activation induced by ligands or other receptor agonists [1] .

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